molecular formula C25H26ClN3O3S B422534 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)benzenesulfonamide CAS No. 6447-75-2

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)benzenesulfonamide

Cat. No.: B422534
CAS No.: 6447-75-2
M. Wt: 484g/mol
InChI Key: FDKZEBLUOQSOSB-UHFFFAOYSA-N
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Description

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a benzenesulfonamide moiety. Its chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

The synthesis of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of a piperazine derivative through a Mannich reaction. This reaction involves the condensation of formaldehyde, a secondary amine (piperazine), and a benzyl halide.

    Introduction of the Benzenesulfonamide Group: The piperazine derivative is then reacted with a benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonamide group.

    Final Coupling Reaction: The final step involves coupling the intermediate with 3-chlorophenylacetic acid under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)benzenesulfonamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders, antimicrobial agents, and anticancer therapies.

    Pharmacology: Research focuses on the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

    Biology: The compound is used in studies investigating cellular mechanisms and pathways, including its effects on enzyme activity and receptor binding.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways. Additionally, the compound’s sulfonamide group can interact with enzyme active sites, inhibiting their function.

Comparison with Similar Compounds

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)benzenesulfonamide can be compared with other similar compounds, such as:

    N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3,5-dichlorophenyl)benzenesulfonamide: This compound has an additional chlorine atom on the phenyl ring, which may influence its chemical reactivity and biological activity.

    N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)benzenesulfonamide: The position of the chlorine atom on the phenyl ring is different, potentially affecting its binding affinity and selectivity for molecular targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

6447-75-2

Molecular Formula

C25H26ClN3O3S

Molecular Weight

484g/mol

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-chlorophenyl)benzenesulfonamide

InChI

InChI=1S/C25H26ClN3O3S/c26-22-10-7-11-23(18-22)29(33(31,32)24-12-5-2-6-13-24)20-25(30)28-16-14-27(15-17-28)19-21-8-3-1-4-9-21/h1-13,18H,14-17,19-20H2

InChI Key

FDKZEBLUOQSOSB-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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